molecular formula C19H19N5O4S B11250101 2-((6-(benzo[d][1,3]dioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide

2-((6-(benzo[d][1,3]dioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide

Cat. No.: B11250101
M. Wt: 413.5 g/mol
InChI Key: JBRMJBNZCJZZBD-UHFFFAOYSA-N
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Description

2-{[6-(2H-1,3-BENZODIOXOL-5-YL)-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-3-YL]SULFANYL}-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound contains multiple functional groups, including a benzodioxole moiety, a triazolopyridazine ring, and an oxolane ring, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

The synthesis of 2-{[6-(2H-1,3-BENZODIOXOL-5-YL)-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-3-YL]SULFANYL}-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE typically involves multi-step organic synthesis. The process begins with the preparation of the benzodioxole derivative, followed by the formation of the triazolopyridazine ring through cyclization reactions. The final step involves the introduction of the oxolane ring and the acetylation of the amide group. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The benzodioxole moiety can be oxidized to form quinone derivatives.

    Reduction: The triazolopyridazine ring can undergo reduction to form dihydro derivatives.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like thiols. Major products formed from these reactions include quinone derivatives, dihydrotriazolopyridazines, and substituted benzodioxoles.

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. For example, in its anticancer activity, it may inhibit the function of tubulin, leading to disruption of microtubule assembly and induction of apoptosis in cancer cells . The benzodioxole moiety may also contribute to its binding affinity and specificity towards certain biological targets.

Comparison with Similar Compounds

Similar compounds include other benzodioxole derivatives and triazolopyridazine analogs. Compared to these compounds, 2-{[6-(2H-1,3-BENZODIOXOL-5-YL)-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-3-YL]SULFANYL}-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Some similar compounds include:

Properties

Molecular Formula

C19H19N5O4S

Molecular Weight

413.5 g/mol

IUPAC Name

2-[[6-(1,3-benzodioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide

InChI

InChI=1S/C19H19N5O4S/c25-18(20-9-13-2-1-7-26-13)10-29-19-22-21-17-6-4-14(23-24(17)19)12-3-5-15-16(8-12)28-11-27-15/h3-6,8,13H,1-2,7,9-11H2,(H,20,25)

InChI Key

JBRMJBNZCJZZBD-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CNC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC5=C(C=C4)OCO5

Origin of Product

United States

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